(Ethene-1,2-diyl)bis(triphenylphosphanium) diiodide
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Overview
Description
(Ethene-1,2-diyl)bis(triphenylphosphanium) diiodide is a chemical compound known for its unique structure and properties It is composed of an ethene-1,2-diyl backbone with two triphenylphosphanium groups attached, each bonded to an iodine atom
Preparation Methods
The synthesis of (Ethene-1,2-diyl)bis(triphenylphosphanium) diiodide typically involves the reaction of triphenylphosphine with ethene-1,2-diyl diiodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
(Ethene-1,2-diyl)bis(triphenylphosphanium) diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized phosphonium species.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonium compounds.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Ethene-1,2-diyl)bis(triphenylphosphanium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring phosphorus-containing intermediates.
Mechanism of Action
The mechanism of action of (Ethene-1,2-diyl)bis(triphenylphosphanium) diiodide involves its interaction with molecular targets through its phosphorus and iodine atoms. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions. The compound’s reactivity is influenced by the electronic properties of the triphenylphosphanium groups and the ethene-1,2-diyl backbone.
Comparison with Similar Compounds
(Ethene-1,2-diyl)bis(triphenylphosphanium) diiodide can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) phthalate: A plasticizer used in the production of flexible plastics.
Etidronic acid: A bisphosphonate used in medicine and industry.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in various fields.
Properties
CAS No. |
54770-15-9 |
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Molecular Formula |
C38H32I2P2 |
Molecular Weight |
804.4 g/mol |
IUPAC Name |
triphenyl(2-triphenylphosphaniumylethenyl)phosphanium;diiodide |
InChI |
InChI=1S/C38H32P2.2HI/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-32H;2*1H/q+2;;/p-2 |
InChI Key |
CERYKWFYYXNMEL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-].[I-] |
Origin of Product |
United States |
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